4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including a fluorobenzyl ether, a benzoyl group, a hydroxy group, a morpholinopropyl side chain, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Common reagents and catalysts used in these reactions include:
Benzylation: Using benzyl chloride and a base such as sodium hydroxide.
Nitration: Using nitric acid and sulfuric acid.
Hydrolysis: Using aqueous acid or base.
Coupling Reactions: Using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Using reducing agents like LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-methylphenyl)-1H-pyrrol-2(5H)-one: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.
Uniqueness
The presence of the nitro group in 4-(4-((4-Fluorobenzyl)oxy)benzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity, electronic properties, and potential biological activities.
Properties
CAS No. |
618073-70-4 |
---|---|
Molecular Formula |
C31H30FN3O7 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
(4E)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H30FN3O7/c32-24-8-2-21(3-9-24)20-42-26-12-6-23(7-13-26)29(36)27-28(22-4-10-25(11-5-22)35(39)40)34(31(38)30(27)37)15-1-14-33-16-18-41-19-17-33/h2-13,28,36H,1,14-20H2/b29-27+ |
InChI Key |
MQMPLKFTONXRPW-ORIPQNMZSA-N |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)\O)/C(=O)C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O)C(=O)C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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